molecular formula C7H9F7 B3392377 1,1,1,2,2,3,3-Heptafluoroheptane CAS No. 152076-35-2

1,1,1,2,2,3,3-Heptafluoroheptane

Cat. No.: B3392377
CAS No.: 152076-35-2
M. Wt: 226.13 g/mol
InChI Key: YHNUMBKYLJWTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2,3,3-Heptafluoroheptane is a fluorinated organic compound with the molecular formula C7H9F7. It is characterized by the presence of seven fluorine atoms attached to a heptane backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoroheptane has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high fluorine content.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty chemicals, refrigerants, and as a heat transfer fluid in various industrial processes.

Safety and Hazards

1,1,1,2,2,3,3-Heptafluoroheptane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptafluoroheptane can be synthesized through several methods. One common approach involves the fluorination of heptane using fluorinating agents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride (CoF3), to facilitate the fluorination process. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination of the heptane molecule.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination reactors. These reactors are designed to handle the high reactivity of fluorine gas and ensure the safety of the process. The fluorination reaction is carefully monitored to achieve the desired level of fluorination while minimizing the formation of by-products. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3-Heptafluoroheptane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.

    Reduction Reactions: The compound can be reduced to form partially fluorinated heptanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Common Reagents and Conditions:

    Substitution: Alkali metals, organometallic compounds, elevated temperatures.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

Major Products:

    Substitution: Fluorinated derivatives with different functional groups.

    Reduction: Partially fluorinated heptanes.

    Oxidation: Perfluorinated carboxylic acids and other oxidized derivatives.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoroheptane is primarily related to its high fluorine content. The presence of multiple fluorine atoms imparts unique chemical properties, such as high electronegativity and low polarizability. These properties influence the compound’s interactions with other molecules and its behavior in chemical reactions. The molecular targets and pathways involved in its mechanism of action depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

1,1,1,2,2,3,3-Heptafluoroheptane can be compared with other fluorinated heptanes, such as:

    1,1,1,2,3,3,3-Heptafluoropropane: Known for its use as a fire suppression agent and refrigerant.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Used as a solvent and reagent in organic synthesis.

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Employed in precision cleaning applications and as a heat transfer fluid.

The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical properties, which make it suitable for specialized applications in various fields.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoroheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F7/c1-2-3-4-5(8,9)6(10,11)7(12,13)14/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNUMBKYLJWTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599647
Record name 1,1,1,2,2,3,3-Heptafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152076-35-2
Record name 1,1,1,2,2,3,3-Heptafluoroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3-Heptafluoroheptane
Reactant of Route 2
1,1,1,2,2,3,3-Heptafluoroheptane
Reactant of Route 3
Reactant of Route 3
1,1,1,2,2,3,3-Heptafluoroheptane
Reactant of Route 4
1,1,1,2,2,3,3-Heptafluoroheptane
Reactant of Route 5
Reactant of Route 5
1,1,1,2,2,3,3-Heptafluoroheptane
Reactant of Route 6
1,1,1,2,2,3,3-Heptafluoroheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.